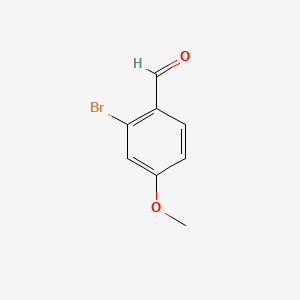

2-Bromo-4-methoxybenzaldehyde

Beschreibung

Significance of Bromobenzaldehyde Scaffolds in Synthetic Chemistry

Bromobenzaldehyde scaffolds are pivotal in organic synthesis due to the reactivity of the carbon-bromine bond. The bromine atom can be readily substituted or participate in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netrsc.org This reactivity makes bromobenzaldehydes valuable precursors for constructing complex molecular architectures. nih.govmdpi.com For instance, they are utilized in the synthesis of quinoline (B57606) derivatives and other heterocyclic systems, which are important motifs in many biologically active compounds. rsc.org The aldehyde group itself is a versatile functional group that can undergo a multitude of transformations, including oxidation, reduction, and various nucleophilic additions.

Contextual Role of Methoxy (B1213986) Groups in Aromatic Systems

The methoxy group (–OCH₃) significantly influences the electronic properties of an aromatic ring. As an electron-donating group, it increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution. wikipedia.org This electronic effect can also modulate the reactivity of other functional groups on the ring. In the context of medicinal chemistry, the methoxy group can impact a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. tandfonline.comresearchgate.net It can participate in hydrogen bonding and other non-covalent interactions with biological targets, thereby influencing the binding affinity and efficacy of a drug candidate. tandfonline.comresearchgate.net

Focus on 2-Bromo-4-methoxybenzaldehyde as a Key Building Block

This compound is a prime example of a halogenated methoxybenzaldehyde that serves as a crucial building block in organic synthesis. biosynth.comchemicalbook.com Its specific substitution pattern, with the bromine atom ortho to the aldehyde and the methoxy group in the para position, offers unique reactivity and synthetic potential. This compound is frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The strategic placement of its functional groups allows for regioselective transformations, making it a valuable tool for the construction of complex, multi-substituted aromatic compounds.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are fundamental to its use in synthesis.

| Property | Value | Source |

| CAS Number | 43192-31-0 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C₈H₇BrO₂ | biosynth.com |

| Molecular Weight | 215.04 g/mol | biosynth.com |

| Melting Point | 75-77 °C | sigmaaldrich.com |

| Boiling Point | 284.30 °C | biosynth.com |

| Flash Point | 125.70 °C | biosynth.com |

| Appearance | Solid | sigmaaldrich.com |

| SMILES String | Brc1c(ccc(c1)OC)C=O | sigmaaldrich.com |

| InChI Key | ODISAUHBLBVQKC-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the bromination of p-anisaldehyde. cdnsciencepub.com Another reported synthesis starts from 1,4-dibromo-2-fluorobenzene, which undergoes a metal-halogen exchange and subsequent formylation to yield 2-fluoro-4-bromobenzaldehyde. This intermediate is then reacted with sodium methoxide (B1231860) to produce this compound. google.com

Spectroscopic Data and Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques.

¹H NMR: The proton nuclear magnetic resonance spectrum would show characteristic signals for the aldehyde proton, the methoxy protons, and the aromatic protons, with their chemical shifts and coupling patterns confirming the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum would display distinct peaks for the carbonyl carbon, the methoxy carbon, and the aromatic carbons, further corroborating the structure.

FTIR: The Fourier-transform infrared spectrum of a related compound, 2-bromo-4,5-dimethoxybenzaldehyde (B182550), shows characteristic absorption bands for the C-Br, C=O, C=C aromatic, and C-O ether functional groups. sunankalijaga.org

Mass Spectrometry: The mass spectrum of a related compound, 2-bromo-4,5-dimethoxybenzaldehyde, exhibits a molecular ion peak (M+) that corresponds to its molecular weight, confirming the presence of the bromine atom through its isotopic pattern. sunankalijaga.org

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three functional groups.

Aldehyde Group: The aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo nucleophilic addition reactions to form a variety of products.

Bromo Group: The bromine atom is a good leaving group and can be readily displaced by nucleophiles or participate in palladium-catalyzed cross-coupling reactions to form new bonds. researchgate.net

Aromatic Ring: The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution.

These reactive sites make this compound a valuable precursor for synthesizing more complex molecules. For instance, it can be used to synthesize quinoline derivatives. rsc.orgbiosynth.com It is also a key intermediate in the synthesis of various biologically active compounds, including those with potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODISAUHBLBVQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456205 | |

| Record name | 2-Bromo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43192-31-0 | |

| Record name | 2-Bromo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 2 Bromo 4 Methoxybenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group in 2-bromo-4-methoxybenzaldehyde is a key site for various chemical modifications, including condensation, oxidation, reduction, and olefination reactions.

Condensation Reactions

Condensation reactions provide a powerful tool for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of complex molecular architectures from this compound.

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and other biologically active compounds. ijarsct.co.in This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. ijarsct.co.inresearchgate.net In the context of this compound, it can react with various acetophenones to yield brominated chalcone (B49325) structures.

For instance, the reaction of this compound with 3′,4′,5′-trimethoxyacetophenone in the presence of sodium hydroxide (B78521) in methanol (B129727) leads to the formation of 2-bromo-3′,4,4′,5′-tetramethoxychalcone in a 78% isolated yield. mdpi.com Similarly, condensation with other acetophenone derivatives under basic conditions produces a variety of substituted chalcones. researchgate.netrasayanjournal.co.in These reactions are typically carried out in an alcoholic solvent with a strong base like sodium hydroxide or potassium hydroxide. mdpi.comresearchgate.net

Table 1: Examples of Claisen-Schmidt Condensation with this compound

| Acetophenone Reactant | Base/Solvent | Product | Yield (%) | Reference |

| 3′,4′,5′-Trimethoxyacetophenone | NaOH/Methanol | 2-Bromo-3′,4,4′,5′-tetramethoxychalcone | 78 | mdpi.com |

| 2,4-Dihydroxyacetophenone | KOH/Methanol | 2',4'-Dihydroxy-2-bromo-4-methoxychalcone | - | researchgate.net |

| 4-Methoxyacetophenone | NaOH/Ethanol | 4'-Methoxy-2-bromo-4-methoxychalcone | - | rasayanjournal.co.in |

Schiff bases, or imines, are formed through the condensation reaction between an aldehyde and a primary amine. researchgate.netsjomr.org.in This reaction is fundamental in the synthesis of various ligands for metal complexes and compounds with diverse biological activities. researchgate.netnanobioletters.com this compound readily reacts with a range of primary amines to yield the corresponding Schiff bases. researchgate.netnanobioletters.comrsc.org The reaction generally proceeds by mixing the aldehyde and amine in a suitable solvent, sometimes with catalytic amounts of acid. nanobioletters.comscholarsresearchlibrary.com

For example, the condensation of this compound with 4-methylbenzenesulfonamide has been reported to produce N-(2-Bromo-4-methoxybenzylidene)-4-methylbenzenesulfonamide in a 75% yield. rsc.org

Table 2: Synthesis of Schiff Bases from this compound

| Primary Amine | Solvent/Conditions | Product | Yield (%) | Reference |

| 4-Methylbenzenesulfonamide | - | N-(2-Bromo-4-methoxybenzylidene)-4-methylbenzenesulfonamide | 75 | rsc.org |

| Aniline (B41778) | - | N-(2-Bromo-4-methoxybenzylidene)aniline | - | |

| 4-Bromoaniline | - | N-(2-Bromo-4-methoxybenzylidene)-4-bromoaniline | - | semanticscholar.org |

Oxidation and Reduction Transformations

The aldehyde functionality of this compound can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. Oxidation can be achieved using various oxidizing agents, while reduction is typically performed with hydride reagents. These transformations provide access to other important functional groups for further synthetic manipulations.

Reduction of the aldehyde group to a primary alcohol is a common transformation. For example, sodium borohydride (B1222165) (NaBH₄) in methanol can be used to reduce 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) to the corresponding benzyl (B1604629) alcohol in high yield (95%). researchgate.net While this is a closely related substrate, similar conditions are applicable to this compound. The resulting alcohol can then be used in subsequent reactions, such as etherification.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the synthesis of alkenes from aldehydes. wikipedia.orgmasterorganicchemistry.com These reactions involve the reaction of the aldehyde with a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE). wikipedia.orgconicet.gov.armdma.ch These methods allow for the stereoselective formation of C=C double bonds.

While specific examples of Wittig or HWE reactions with this compound are not extensively detailed in the provided search results, it is a suitable substrate for such transformations. cymitquimica.com The aldehyde group can react with various stabilized or non-stabilized ylides or phosphonates to generate the corresponding substituted styrenes. ambeed.comrsc.org

Reactions Involving the Aromatic Halide

The bromine atom on the aromatic ring of this compound is a key handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of C-C and C-N bonds, and aryl bromides are excellent substrates for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryl compounds by reacting an aryl halide with a boronic acid or its ester in the presence of a palladium catalyst and a base. tandfonline.comnih.gov this compound can be coupled with various arylboronic acids to generate substituted biaryl aldehydes.

A study on the synthesis of a bichalcone utilized the Suzuki-Miyaura coupling of this compound with 5-formyl-2-methoxyphenylboronic acid. mdpi.com The reaction, catalyzed by [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂·dppf) with sodium hydroxide as the base, yielded the corresponding bis-benzaldehyde. mdpi.com Optimization of the reaction conditions, including the stoichiometry of the boronic acid and the choice of catalyst, was found to be crucial for achieving a good yield. mdpi.com

Table 3: Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 5-Formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) | NaOH | Tetrahydrofuran | 2'-(Formyl)-5-methoxy-2-biphenylcarboxaldehyde | 48 | mdpi.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.org This reaction is a powerful tool for the synthesis of arylamines. This compound can serve as the aryl halide component in this reaction.

For instance, the coupling of 2-bromo-4-methoxybenzyl bromide (a derivative of the target compound) with aniline has been reported using a palladium acetate/Xantphos catalyst system with cesium carbonate as the base, affording the N-arylated product in good yield. This methodology is applicable to this compound for the synthesis of various N-aryl compounds.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netorganic-chemistry.org This reaction is widely used for the synthesis of alkynylarenes. rsc.org

While a specific example with this compound is not provided in the search results, it is a suitable substrate for this transformation. sigmaaldrich.com For example, the related compound 3-hydroxy-2-iodo-4-methoxybenzaldehyde (B160923) has been successfully coupled with various terminal alkynes using a palladium catalyst. d-nb.info

Copper-Catalyzed Cross-Coupling Reactions (Ullmann Condensation)

The Ullmann condensation is a classical method for forming carbon-oxygen or carbon-nitrogen bonds, typically involving the reaction of an aryl halide with an alcohol or amine in the presence of a copper catalyst at elevated temperatures. thieme-connect.comnih.gov

While palladium-catalyzed methods are often preferred, the Ullmann reaction remains a useful tool. For instance, a macrocyclic diarylheptanoid was synthesized using an intramolecular Ullmann macrocyclization, demonstrating the utility of this reaction in complex molecule synthesis. nih.gov A copper-catalyzed Ullmann coupling has also been reported for substrates sensitive to strong bases, using CuI as the catalyst and 1,10-phenanthroline (B135089) as a ligand.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound readily participates in these transformations, primarily through the reactive carbon-bromine bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound has been successfully coupled with various boronic acids to synthesize biaryl compounds. For instance, its reaction with 5-formyl-2-methoxyphenylboronic acid, catalyzed by PdCl2(dppf) with a sodium hydroxide base, yields a bis-benzaldehyde product. mdpi.com The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.com Studies have shown that catalysts like Pd(PPh₃)₄ can also be effective. mdpi.combeilstein-journals.org

Interactive Data Table: Suzuki-Miyaura Coupling Conditions for this compound

| Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) | NaOH | Tetrahydrofuran | 48 | mdpi.com |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Methanol | 82 | beilstein-journals.org |

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. While specific examples with this compound are less commonly reported, the general applicability of Heck reactions to aryl bromides suggests its potential in this area. google.comnih.gov For example, a patent describes a Heck reaction involving a derivative of this compound in the synthesis of aporphine (B1220529) alkaloids, using Pd(OAc)₂ with Xphos as the ligand and Cs₂CO₃ as the base. google.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org this compound can undergo Sonogashira coupling to produce substituted alkynes, which are valuable intermediates in the synthesis of various organic compounds. d-nb.infoorganic-chemistry.org The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst. beilstein-journals.org Copper-free protocols have also been developed. d-nb.info

Nucleophilic Displacement of Bromine

While direct nucleophilic aromatic substitution of the bromine atom in this compound is challenging due to the electron-rich nature of the aromatic ring, such reactions can be facilitated under specific conditions or with highly activated nucleophiles. The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, often requiring harsh reaction conditions or the use of a catalyst.

Halogen-Metal Exchange for Further Functionalization

Halogen-metal exchange is a crucial reaction for converting the relatively unreactive carbon-bromine bond into a more reactive organometallic species. ias.ac.in Reacting this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can generate a lithiated intermediate. cdnsciencepub.com This organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. For example, reaction with dimethylformamide (DMF) can introduce a second formyl group. google.com This method provides a powerful strategy for regioselective functionalization of the aromatic ring. nih.govresearchgate.net

Reactions Involving the Methoxy (B1213986) Group

The methoxy group on the aromatic ring also offers opportunities for further chemical modification.

Demethylation Strategies

The methoxy group of this compound can be cleaved to reveal a hydroxyl group, a common transformation in the synthesis of natural products and pharmaceuticals. drugfuture.com This demethylation can be achieved using various reagents. Boron tribromide (BBr₃) is a powerful and frequently used reagent for this purpose. d-nb.info Other reagents like hydroiodic acid (HI) or hydrobromic acid (HBr) under reflux conditions can also effect demethylation. researchgate.net Selective demethylation can sometimes be achieved by carefully controlling the reaction conditions and the choice of reagent. researchgate.netresearchgate.net For instance, aluminum chloride with ethyl mercaptan has been suggested for selective demethylation at the 2-position due to chelation with the adjacent carbonyl group. researchgate.net

Electrophilic Aromatic Substitution on the Methoxy-Activated Ring

The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, in this compound, the positions ortho and para to the methoxy group are already substituted. The bromine atom at the 2-position and the aldehyde group at the 1-position are deactivating groups. Therefore, further electrophilic substitution on the ring is generally difficult and may require harsh conditions. Nevertheless, under forcing conditions, reactions such as nitration or further halogenation might occur, with the position of substitution being influenced by the combined directing effects of the existing substituents. sunankalijaga.orgcymitquimica.com

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Pharmacologically Relevant Compounds

The molecular framework of 2-Bromo-4-methoxybenzaldehyde is frequently incorporated into the synthesis of compounds with potential therapeutic applications.

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are a class of compounds known for a broad spectrum of biological activities. nih.govijarsct.co.in They serve as precursors for flavonoids and isoflavonoids in plants. researchgate.net The synthesis of chalcone (B49325) derivatives often employs the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aryl ketone (like acetophenone) and an aromatic aldehyde. ijarsct.co.in

In this context, this compound serves as the aromatic aldehyde component. The reaction condenses it with a substituted acetophenone (B1666503) to yield a chalcone bearing the 2-bromo-4-methoxy-phenyl moiety. The presence of the α,β-unsaturated carbonyl system is crucial for the biological activity of these molecules. ijarsct.co.in Chalcone derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. ijarsct.co.inacs.org The specific substitution pattern provided by this compound can be systematically varied to explore structure-activity relationships and develop new therapeutic agents. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

|---|---|---|---|

| This compound | Substituted Acetophenone | Claisen-Schmidt Condensation | Chalcone Derivative |

While direct synthesis of Prostaglandin D2 inhibitors from this compound is not prominently documented in the provided search results, its analogs, such as 2-bromo-4-fluorobenzaldehyde (B1271550), are recognized as important intermediates in the synthesis of fluorinated drugs. google.com The introduction of fluorine into drug candidates can significantly alter their metabolic stability, binding affinity, and bioavailability. The bromo-benzaldehyde scaffold is valuable for constructing more complex molecules, and it is plausible that this compound could be chemically modified (e.g., through demethylation and fluorination) to serve as a precursor in the synthesis of fluorinated pharmacophores.

This compound is a suitable starting material for the synthesis of benzylamine (B48309) analogs. One established method is the Kabachnik-Fields reaction, a multicomponent reaction that efficiently forms α-aminophosphonates. mdpi.com In this reaction, this compound would react with an amine, such as benzylamine, and a phosphite (B83602) ester (e.g., dimethyl phosphite). mdpi.com The resulting N-benzyl α-aminophosphonates are versatile intermediates that can be further modified. For example, cleavage of the N-benzyl group followed by acylation and other transformations can lead to a diverse library of benzylamine analog derivatives with potential pharmacological relevance, including as anticancer agents. mdpi.com

Construction of Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are central to medicinal chemistry. This compound has been identified as a precursor for the synthesis of quinoline (B57606) derivatives. biosynth.com Quinolines are a class of nitrogen-containing heterocyclic compounds found in numerous biologically active compounds, including antimalarial and antibacterial agents. The synthesis can be achieved by reacting this compound under specific conditions, for instance with aluminum chloride, to facilitate the cyclization reactions necessary to form the quinoline ring system. biosynth.com

Role in the Synthesis of Polycyclic Aromatic Compounds

Polycyclic aromatic compounds are molecules containing multiple fused aromatic rings. libretexts.org These structures are of interest in materials science and medicinal chemistry.

A notable application of this compound is in the synthesis of substituted benzocyclobutenones. These strained, four-membered ring structures are highly valuable intermediates because they can undergo thermally induced ring-opening to form highly reactive ortho-quinodimethanes. These intermediates can then participate in cycloaddition reactions (like the Diels-Alder reaction) to construct complex polycyclic aromatic systems in a controlled manner. The synthesis of a 2-hydroxybenzocyclobutenone from this compound has been described, involving steps like conversion to a mandelic ester, followed by halogen-metal exchange and cyclization.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2-bromo-4-fluorobenzaldehyde |

| Acetophenone |

| Benzylamine |

| Dimethyl phosphite |

| Aluminum chloride |

| Benzocyclobutenone |

| Quinoline |

| N-benzyl α-aminophosphonate |

Application in Natural Product Synthesis

The intricate and diverse structures of natural products present a formidable challenge to synthetic chemists. The strategic use of versatile building blocks is paramount in the multi-step synthesis of these complex molecules. This compound serves as a crucial starting material and intermediate in the synthesis of various biologically active natural products and their analogues.

One of the key applications of this compound lies in its utility as a precursor for constructing the core scaffolds of larger, more complex molecules. For instance, the presence of the bromo and methoxy (B1213986) groups on the benzaldehyde (B42025) ring is instrumental in the synthesis of certain alkaloids and polyphenolic compounds. A closely related analogue, 2-bromo-isovanillin (2-bromo-3-hydroxy-4-methoxybenzaldehyde), is a known starting material for the total synthesis of several natural products, including:

Pareitropone: A tropolone (B20159) alkaloid with potential biological activity.

Denbinobin: A phenanthrenequinone (B147406) natural product known for its medicinal properties.

(±)-Codeine: A well-known opiate alkaloid used for its analgesic properties.

The synthetic strategies employed in these cases often involve the transformation of the aldehyde group and the utilization of the bromine atom for carbon-carbon bond formation through cross-coupling reactions. This highlights the potential of this compound to serve a similar role in accessing a variety of natural product frameworks.

Furthermore, this compound can be used in the synthesis of quinoline derivatives. biosynth.com Quinolines are a class of heterocyclic compounds that form the structural core of many natural products and synthetic drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The aldehyde functionality can participate in condensation reactions to form the heterocyclic ring system, while the bromo and methoxy substituents can be further modified to achieve the desired target molecule.

The following table summarizes the key reactive sites of this compound and their roles in the synthesis of natural products.

| Functional Group | Position | Role in Synthesis |

| Aldehyde (-CHO) | C1 | Electrophilic site for nucleophilic attack, condensation reactions to form larger structures. |

| Bromine (-Br) | C2 | Halogen atom for cross-coupling reactions (e.g., Suzuki, Heck) to form new C-C bonds. |

| Methoxy (-OCH3) | C4 | Electron-donating group that influences the reactivity of the aromatic ring and can be a key structural feature in the target natural product. |

Utilization in Materials Science Precursors

The unique electronic and structural features of this compound also make it a valuable precursor in the field of materials science. Its ability to participate in various chemical transformations allows for the synthesis of functional organic molecules and polymers with tailored properties for specific applications.

A significant application of this compound in materials science is in the synthesis of Schiff base ligands and their corresponding metal complexes. Schiff bases are formed through the condensation reaction between an aldehyde or ketone and a primary amine. The resulting imine (C=N) linkage is a key feature of these compounds. Substituted benzaldehydes, such as this compound, are frequently used to introduce specific electronic and steric properties to the resulting Schiff base ligand.

The general reaction for the formation of a Schiff base from this compound is as follows:

Reaction of this compound with a primary amine to form a Schiff base.

These Schiff base ligands can then coordinate with various metal ions (e.g., Mn(II), Fe(III), Cr(III)) to form stable metal complexes. nih.gov The properties of these complexes, such as their color, luminescence, magnetic properties, and catalytic activity, are highly dependent on the structure of the Schiff base ligand and the nature of the metal ion. This allows for the design and synthesis of functional materials with potential applications in:

Sensors: The colorimetric or fluorescent response of the metal complexes to the presence of specific analytes.

Catalysis: The use of the metal complexes to catalyze organic reactions.

Molecular Magnets: The design of complexes with specific magnetic properties.

Nonlinear Optical (NLO) Materials: The synthesis of materials that exhibit a nonlinear response to light, which is crucial for applications in optoelectronics and photonics.

The following table provides examples of how the structural features of this compound contribute to the properties of the resulting materials.

| Structural Feature | Contribution to Material Properties |

| Aromatic Ring | Provides a rigid and planar core structure, which is often desirable for electronic and optical materials. |

| Methoxy Group | Acts as an electron-donating group, which can influence the electronic properties (e.g., HOMO/LUMO levels) of the resulting molecule. |

| Bromine Atom | Can be used for post-synthetic modification of the material through cross-coupling reactions, allowing for the attachment of other functional groups. |

| Aldehyde Group | Provides a convenient reactive handle for the synthesis of larger molecules and polymers. |

In addition to Schiff base complexes, this compound can serve as a monomer or a key building block in the synthesis of conjugated polymers . nih.gov These polymers, characterized by alternating single and double bonds, possess unique electronic properties that make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The presence of the bromo and methoxy groups allows for the tuning of the polymer's electronic band gap and solubility, which are critical parameters for device performance.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2-Bromo-4-methoxybenzaldehyde is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methoxy (B1213986) group protons.

Aldehyde Proton (-CHO): This proton is highly deshielded and would appear as a singlet at the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Aromatic Protons (Ar-H): The benzene (B151609) ring has three protons. Their chemical shifts are influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromo (-Br) and aldehyde (-CHO) groups. The proton at C5 (ortho to the methoxy group and meta to the aldehyde) would be the most shielded, while the proton at C3 (ortho to the aldehyde) would be more deshielded. The proton at C6 would experience effects from both the ortho-bromo and para-methoxy groups. These protons would likely appear as a complex set of multiplets or distinct doublets and doublets of doublets in the range of δ 6.8–7.8 ppm.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and would appear as a sharp singlet, typically around δ 3.8–4.0 ppm.

A detailed analysis of coupling constants (J-values) between adjacent aromatic protons would be necessary to definitively assign each signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected:

Carbonyl Carbon (C=O): This carbon is significantly deshielded and would appear far downfield, typically in the range of δ 185–195 ppm.

Aromatic Carbons (Ar-C): Six distinct signals would correspond to the six carbons of the benzene ring. The carbon attached to the oxygen (C4) would be significantly deshielded (around δ 160-165 ppm), as would the carbon attached to the aldehyde group (C1). The carbon bearing the bromine atom (C2) would be shielded relative to an unsubstituted carbon due to the "heavy atom effect." The remaining CH carbons would appear in the typical aromatic region of δ 110–135 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear as a single peak in the upfield region, typically around δ 55–60 ppm.

| Predicted ¹³C NMR Chemical Shifts |

| Carbonyl (C=O) |

| Aromatic C-O |

| Aromatic C-Br |

| Aromatic C-CHO |

| Aromatic C-H (x3) |

| Methoxy (-OCH₃) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons, confirming the connectivity of the aromatic protons by showing cross-peaks between adjacent protons on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for the three aromatic CH groups and the methoxy group by linking their proton and carbon signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups and conformational properties of a molecule.

Vibrational Analysis of Functional Groups (e.g., Carbonyl Stretching)

The IR and Raman spectra of this compound would be dominated by characteristic vibrations of its functional groups.

Carbonyl (C=O) Stretching: The most intense and characteristic band in the IR spectrum would be the C=O stretching vibration of the aldehyde group. For aromatic aldehydes, this band typically appears in the region of 1685–1710 cm⁻¹. The exact position is sensitive to electronic effects; the electron-donating methoxy group would slightly lower this frequency compared to unsubstituted benzaldehyde (B42025).

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aldehydic C-H stretch would manifest as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450–1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the aryl-ether linkage would result in a strong band, typically around 1250 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration would be found in the fingerprint region of the spectrum, at low wavenumbers.

| Expected IR Vibrational Frequencies | | :--- | :--- | | Aromatic C-H Stretch | >3000 cm⁻¹ | | Aliphatic C-H Stretch | <3000 cm⁻¹ | | Aldehyde C-H Stretch | ~2820, ~2720 cm⁻¹ | | Carbonyl C=O Stretch | 1685-1710 cm⁻¹ | | Aromatic C=C Stretch | 1450-1600 cm⁻¹ | | Aryl Ether C-O Stretch | ~1250 cm⁻¹ |

Conformational Analysis via IR Spectroscopy

For benzaldehyde derivatives, rotational isomerism can occur around the C(aryl)-C(aldehyde) bond, leading to two possible planar conformers: O-cis and O-trans, where the carbonyl oxygen is cis or trans, respectively, to the substituent at the C2 position (in this case, bromine).

Studies on analogous compounds like 2-bromo-4-chlorobenzaldehyde (B1282380) have shown that the O-trans conformer is generally more stable due to reduced steric and electrostatic repulsion between the carbonyl oxygen and the ortho-halogen. It is highly probable that this compound also preferentially adopts the O-trans conformation in the ground state. This conformational preference could potentially be observed in the vibrational spectra, as the precise frequency of the carbonyl stretching mode and other vibrations can be sensitive to the molecular conformation.

Solvent Effects on Vibrational Modes

The vibrational modes of this compound, particularly those involving polar functional groups like the carbonyl (C=O) and methoxy (C-O) groups, are susceptible to influence by the solvent environment. The polarity of the solvent can lead to shifts in the vibrational frequencies observed in infrared (IR) and Raman spectroscopy due to intermolecular interactions such as dipole-dipole forces and hydrogen bonding. researchgate.net

Studies on structurally similar compounds, such as other di-substituted benzaldehydes, provide insight into these effects. For instance, research on 2-bromo-4-chlorobenzaldehyde has demonstrated that the carbonyl stretching vibration is sensitive to the solvent. researchgate.netresearchgate.net In nonpolar solvents, the C=O stretching frequency is observed at a higher wavenumber, closer to its gas-phase value. As the solvent polarity increases, the frequency of the C=O stretch typically shifts to a lower wavenumber (a redshift). This shift is attributed to the stabilization of the polar ground state of the carbonyl group by the polar solvent molecules, which weakens the C=O bond slightly. researchgate.net

The expected solvent-induced shifts for key vibrational modes of this compound are summarized below.

Table 1: Expected Solvent Effects on Key Vibrational Modes of this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Shift in Polar Solvents | Rationale |

|---|---|---|---|

| Carbonyl (C=O) Stretch | 1680-1710 | Redshift (to lower wavenumber) | Stabilization of the polar C=O bond by solvent dipoles. |

| Aryl C-O-C Stretch | 1250-1300 | Minor Shift | Less exposed to solvent compared to the carbonyl group. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₈H₇BrO₂. sigmaaldrich.com Due to the presence of two stable bromine isotopes (⁷⁹Br and ⁸¹Br), the compound will show two major molecular ion peaks. HRMS measures the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element.

Table 2: Exact Mass Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇BrO₂ | nih.gov |

| Average Molecular Weight | 215.04 g/mol | sigmaaldrich.comnih.gov |

| Monoisotopic Mass (for C₈H₇⁷⁹BrO₂) | 213.96294 Da | nih.gov |

The experimentally determined exact mass from an HRMS measurement would be expected to align closely with the calculated monoisotopic mass of 213.96294 Da. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides a molecular fingerprint that can be used to confirm the structure of this compound. The presence of a bromine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion peak ([M]⁺) and any bromine-containing fragments, which will appear as a pair of peaks (M and M+2) of nearly equal intensity. miamioh.edu

Based on the fragmentation of similar aromatic aldehydes and halogenated compounds, the following fragmentation pathways are expected libretexts.orgquizlet.com:

Loss of a hydrogen radical (-H•): Formation of a stable [M-1]⁺ ion.

Loss of the formyl radical (-CHO•): Cleavage of the aldehyde group results in an [M-29]⁺ ion.

Loss of a bromine radical (-Br•): Cleavage of the C-Br bond leads to the formation of an [M-79/81]⁺ ion.

Loss of carbon monoxide (-CO): A common fragmentation for aromatic aldehydes, leading to an [M-28]⁺ peak.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Loss | Expected m/z | Notes |

|---|---|---|---|

| [C₈H₇BrO₂]⁺ | - | 214 / 216 | Molecular ion peak ([M]⁺) showing the Br isotopic pattern. |

| [C₈H₆BrO₂]⁺ | -H• | 213 / 215 | [M-1]⁺ fragment. |

| [C₇H₇BrO]⁺ | -CHO• | 185 / 187 | [M-29]⁺ fragment. |

X-ray Crystallography for Solid-State Structure Determination (if applicable for related compounds)

For instance, the crystal structure of 4-methoxybenzaldehyde, which shares the p-methoxybenzaldehyde core, reveals that molecules are arranged in zigzag chains held together by weak C-H···O hydrogen bonds between the methyl group and the carbonyl oxygen of a neighboring molecule. mdpi.com Furthermore, crystal engineering studies on multi-substituted benzaldehydes demonstrate the importance of interactions such as π–π stacking and, particularly in halogenated compounds, halogen bonding in the formation of the supramolecular structure. nih.govrsc.org

Given the structure of this compound, its solid-state arrangement would likely be governed by a combination of these forces:

C-H···O Hydrogen Bonds: Interactions involving the aldehyde and methoxy groups are highly probable, influencing the molecular packing.

Halogen Bonding: The bromine atom at the ortho position could participate in C-Br···O or other halogen-based interactions, which are known to be significant directional forces in crystal packing. nih.gov

The interplay of these weak interactions would ultimately define the specific unit cell parameters and space group of the crystalline solid. nih.govrsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Bromo-4-methoxybenzaldehyde, DFT calculations offer a detailed understanding of its geometry, vibrational modes, and spectroscopic properties. These calculations are typically performed using a basis set such as 6-311++G(d,p) with the B3LYP functional, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Molecular Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of this compound using DFT reveals the most stable three-dimensional arrangement of its atoms. The process involves finding the minimum energy conformation on the potential energy surface. For substituted benzaldehydes, the orientation of the aldehyde and methoxy (B1213986) groups relative to the benzene (B151609) ring is of particular interest.

The planarity of the benzene ring is a key feature, with the substituents (bromo, methoxy, and aldehyde groups) causing minor deviations in bond lengths and angles from an ideal benzene structure. The aldehyde group (-CHO) and the methoxy group (-OCH₃) can exist in different conformations due to rotation around the C-C and C-O single bonds, respectively. Theoretical calculations help in identifying the most stable conformer. For many substituted benzaldehydes, the conformer with the carbonyl group anti to the adjacent ring C-C bond is found to be the most stable.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.910 | C-C-Br | 119.5 |

| C-O (methoxy) | 1.365 | C-C-O | 115.0 |

| C=O (aldehyde) | 1.215 | O=C-H | 120.5 |

| C-H (aldehyde) | 1.110 | C-O-C (methoxy) | 117.8 |

| C-C (ring) | 1.390 - 1.410 | C-C-C (ring) | 118.0 - 121.0 |

Note: The data in this table is representative of typical DFT calculations for a substituted benzaldehyde and is intended to illustrate the nature of the results.

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands.

The vibrational spectrum is characterized by several key modes:

C-H stretching vibrations of the aromatic ring and the aldehyde group.

C=O stretching vibration of the aldehyde group, which is typically a strong band in the IR spectrum.

C-O stretching vibrations of the methoxy group.

C-Br stretching vibration , which appears at a lower frequency.

Ring breathing modes and other skeletal vibrations of the benzene ring.

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental values.

Table 2: Representative Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Benzaldehyde

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1715 | 1690 | Carbonyl stretch |

| ν(C-O) | 1260 | 1255 | Methoxy C-O stretch |

| ν(C-Br) | 650 | 640 | Carbon-Bromine stretch |

| γ(C-H) | 830 | 825 | Aromatic C-H out-of-plane bend |

Note: The data in this table is representative and illustrates the comparison between calculated and experimental vibrational frequencies.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure.

The chemical shifts are sensitive to the electronic environment of each nucleus. For this compound, the calculations would predict:

The chemical shifts of the aromatic protons, which are influenced by the electronic effects of the bromo, methoxy, and aldehyde substituents.

The chemical shift of the aldehydic proton, which typically resonates at a downfield position.

The chemical shifts of the carbon atoms in the benzene ring, the carbonyl group, and the methoxy group.

Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects, which can be modeled in more advanced calculations.

Table 3: Representative Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Benzaldehyde

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (aldehyde) | 9.80 | 9.85 |

| H (aromatic) | 6.90 - 7.80 | 6.95 - 7.85 |

| H (methoxy) | 3.85 | 3.90 |

| C (carbonyl) | 190.5 | 191.0 |

| C (aromatic) | 110.0 - 165.0 | 112.0 - 164.0 |

| C (methoxy) | 55.8 | 56.0 |

Note: The data is representative and illustrates the typical accuracy of NMR chemical shift calculations.

Electronic Structure Analysis

The analysis of the electronic structure provides deeper insights into the reactivity, stability, and bonding characteristics of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically a π-orbital localized on the benzene ring and the methoxy group, while the LUMO is a π*-orbital with significant contributions from the carbonyl group and the benzene ring.

Table 4: Representative Frontier Molecular Orbital Energies for a Substituted Benzaldehyde

| Parameter | Energy (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: The values are representative and serve to illustrate the concept of FMO analysis.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled and vacant orbitals, which are indicative of hyperconjugative and resonance effects that contribute to molecular stability.

For this compound, NBO analysis can quantify:

The delocalization of π-electrons across the benzene ring and the carbonyl group.

The hyperconjugative interactions between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals of the ring. For example, the interaction between the lone pair of the methoxy oxygen (nO) and the antibonding π* orbitals of the C-C bonds in the ring (nO → π*C-C) contributes to the stability of the molecule.

The polarization of the chemical bonds, providing insights into the charge distribution and reactivity.

The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these donor-acceptor interactions.

Table 5: Representative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O(methoxy) | π(C-C)ring | 25.5 |

| π(C-C)ring | π(C=O) | 15.2 |

| LP(2) Br | σ*(C-C)ring | 5.8 |

Note: This table provides representative data illustrating the types of interactions and stabilization energies obtained from NBO analysis.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. The MESP surface illustrates the electrostatic potential experienced by a positive point charge at various locations around the molecule. This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack.

For aromatic aldehydes, including derivatives like this compound, MESP analysis helps in understanding the reactivity of the benzene ring and the carbonyl group. Studies on similar molecules, such as 5-chloro-2-hydroxy-3-methoxybenzaldehyde, have utilized MESP to identify electron-rich and electron-poor sites, correlating these findings with the molecule's bonding characteristics and potential reactive sites. researchgate.netdntb.gov.ua The topography of the MESP can also be employed to map the strength of electronic conjugation within the molecule. rsc.org In a related benzaldehyde derivative, MESP analysis was conducted to understand bonding characteristics and identify reactive sites. dntb.gov.ua

The analysis of MESP surfaces for compounds like 2-bromo-4-chlorobenzaldehyde (B1282380) has been performed to understand electron and reactive sites. researchgate.net Generally, the negative potential regions (shown in red or yellow) are associated with lone pair electrons on heteroatoms like oxygen, indicating sites for electrophilic attack. Conversely, positive potential regions (shown in blue) are typically found around hydrogen atoms, especially those attached to electron-withdrawing groups, indicating sites for nucleophilic attack.

| Region | Color Code | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Oxygen of Carbonyl Group | Red | Negative | Susceptible to electrophilic attack |

| Oxygen of Methoxy Group | Yellow | Slightly Negative | Potential site for electrophilic interaction |

| Aldehydic Hydrogen | Blue | Positive | Susceptible to nucleophilic attack |

| Aromatic Ring | Green | Neutral/Slightly Negative | Complex reactivity depending on substituents |

Reaction Mechanism Studies using Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. These approaches allow for the calculation of the geometries of reactants, transition states, intermediates, and products, providing a detailed picture of the reaction pathway.

For instance, a theoretical study on the reaction mechanism involving 2-methoxybenzaldehyde (B41997) (a structurally related compound) utilized DFT to investigate a multi-component reaction. researchgate.net The study successfully identified the most probable reaction pathway by calculating the activation energies for different proposed routes, and the theoretical predictions were in agreement with experimental results. researchgate.net Such computational studies can predict the regioselectivity and stereoselectivity of reactions involving this compound.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the provided search results, the principles from related studies are applicable. For example, in the synthesis of N-substituted aniline (B41778) derivatives, reductive amination of this compound with aniline is a key step, and understanding its mechanism through computational modeling could optimize reaction conditions.

Modeling Solvent Effects on Spectroscopic and Reactivity Profiles

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the spectroscopic and reactivity profiles of a solute.

Theoretical and experimental studies on 2-bromo-4-chlorobenzaldehyde have investigated the solvent effect on its infrared spectrum, particularly the carbonyl stretching vibration. researchgate.net These studies demonstrate that computational methods can reliably predict how the vibrational frequencies shift in solvents of varying polarity. researchgate.netresearchgate.net The choice of solvent can alter the electronic absorption spectra of molecules, causing shifts in absorption bands due to solute-solvent interactions that can stabilize the ground or excited states. eurjchem.com

For this compound, modeling solvent effects would be crucial for predicting its behavior in different reaction media. For example, the choice of solvent can influence the rate and outcome of nucleophilic substitution reactions or condensation reactions involving the aldehyde group. Computational studies can help in selecting the optimal solvent to achieve desired reactivity and selectivity.

| Solvent Property | Computational Model | Predicted Effect on this compound |

|---|---|---|

| Polarity | Polarizable Continuum Model (PCM) | Shifts in UV-Vis and IR absorption peaks. Stabilization of polar transition states. |

| Hydrogen Bonding Capacity | Explicit solvent models or specific interaction considerations | Alteration of carbonyl group reactivity and solubility. |

| Viscosity | Molecular Dynamics (MD) simulations | Influence on diffusion-controlled reaction rates. |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a powerful avenue for the prediction and design of molecules with significant NLO properties. The key parameters that determine a molecule's NLO response are its hyperpolarizabilities.

Quantum chemical calculations, often using time-dependent density functional theory (TD-DFT), can be used to compute the first and second hyperpolarizabilities (β and γ, respectively) of a molecule. mdpi.com These calculations help in understanding the structure-property relationships that govern NLO activity. For organic molecules, a large NLO response is often associated with a delocalized π-electron system and the presence of electron-donating and electron-withdrawing groups. nih.gov

In the case of this compound, the methoxy group acts as an electron-donating group and the bromo and aldehyde groups act as electron-withdrawing groups, creating a push-pull system that could enhance its NLO properties. A study on the bromine substitution effect on the NLO properties of 2,3-dimethoxybenzaldehyde (B126229) showed that the presence of a bromine atom can have a beneficial effect on the third-order NLO susceptibility. acs.org This suggests that this compound could also exhibit interesting NLO properties. Theoretical predictions can guide the synthesis of new materials with tailored NLO responses. nasa.govdiva-portal.org

Biological and Pharmacological Applications of 2 Bromo 4 Methoxybenzaldehyde Derivatives

Anticancer Activity of Chalcone (B49325) Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are recognized for a wide range of biological activities, including anticancer effects. nih.gov The incorporation of halogen and methoxy (B1213986) groups into the chalcone structure is a known strategy for enhancing cytotoxicity against cancer cells. researchgate.net

A specific derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone , was synthesized through a Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone (B1195853) and 2-bromo-4,5-dimethoxybenzaldehyde (B182550). researchgate.net The anticancer potential of this chalcone was evaluated against the human breast cancer cell line, MCF-7, using an MTT assay. The study determined the half-maximal inhibitory concentration (IC50), which is the concentration of a substance needed to inhibit a biological process by half. researchgate.net

The research found that 2'-hydroxy-2-bromo-4,5-dimethoxychalcone exhibited moderate activity in inhibiting the proliferation of MCF-7 cells. researchgate.net This suggests that chalcones derived from a 2-bromo-methoxybenzaldehyde scaffold are promising candidates for further development as anticancer agents. nih.govresearchgate.net

Table 1: Cytotoxicity of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone

| Compound | Cell Line | IC50 (µg/mL) | Activity Level |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | 42.19 | Moderate |

| Doxorubicin (Standard Drug) | MCF-7 (Breast Cancer) | 10.61 | Active |

Data sourced from Fikroh, R. A., et al. (2020). researchgate.net

Antioxidant Properties of Modified Bromophenols

Bromophenols, particularly those derived from marine sources, are known for their significant biological activities, including antioxidant and anticancer properties. nih.gov The antioxidant capacity of these compounds is often attributed to the presence of hydroxyl (-OH) groups, which can scavenge free radicals. nih.govrsc.org

Researchers have synthesized novel bromophenol derivatives and evaluated their antioxidant potential through various bioanalytical assays. nih.gov These assays measure the ability of the compounds to scavenge radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) cation radical), as well as their capacity to reduce metal ions such as Fe³⁺ and Cu²⁺. nih.govsemanticscholar.org The results from these studies indicate that synthetic bromophenol derivatives can be effective radical scavengers and possess strong reducing power, comparable to standard antioxidants like α-Tocopherol, BHA, and BHT. nih.govsemanticscholar.org

For instance, studies on benzylic acid-derived bromophenols showed them to be potent scavengers of DPPH and ABTS radicals. semanticscholar.org Similarly, methylated and acetylated derivatives of natural bromophenols have been synthesized and tested for their antioxidant effects at a cellular level. nih.gov Certain modified compounds, such as 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate , were found to protect skin cells from oxidative damage induced by hydrogen peroxide (H₂O₂). nih.gov

Table 2: Antioxidant Activity of Selected Bromophenol Derivatives

| Derivative | Assay | Finding |

| Novel Bromophenol Derivatives (general) | DPPH Radical Scavenging | Showed considerable antioxidant and antiradical effects. nih.gov |

| Novel Bromophenol Derivatives (general) | ABTS•+ Radical Scavenging | Showed considerable antioxidant and antiradical effects. nih.gov |

| Benzylic acid-derived bromophenols | Fe³⁺ and Cu²⁺ Reducing Capacity | Demonstrated efficient reducing capabilities. semanticscholar.orgresearchgate.net |

| 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | Cellular Antioxidant Activity (HaCaT cells) | Ameliorated H₂O₂-induced oxidative damage. nih.gov |

| (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | Cellular Antioxidant Activity (HaCaT cells) | Ameliorated H₂O₂-induced oxidative damage. nih.gov |

Inhibition of Cancer Cell Growth by Related Isomers

The specific placement of bromo and methoxy groups on the benzaldehyde (B42025) ring significantly influences the biological activity of its derivatives. Research into isomers of 2-bromo-4-methoxybenzaldehyde has revealed varying degrees of efficacy in inhibiting cancer cell growth.

Derivatives of natural bromophenols, including isomers of the title compound, have been synthesized and evaluated for their anticancer activities. nih.govresearchgate.net For example, a study involving methylated and acetylated bromophenol derivatives tested their effect on the viability of leukemia K562 cells. nih.govresearchgate.net One such compound, (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate , was found to inhibit the viability of K562 cells and induce apoptosis, which is a programmed cell death mechanism crucial for cancer treatment. nih.govresearchgate.net

Another study synthesized heterocyclic derivatives from 2-cyanomethylbenzo[c]imidazole, using isomers like 4-methoxybenzaldehyde. semanticscholar.org The resulting compounds were tested against several cancer cell lines, including MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS). Several of these derivatives, such as compound 2b (derived from 4-methoxybenzaldehyde), demonstrated optimal cytotoxic effects with IC50 values in the nanomolar range, indicating high potency. semanticscholar.org

Table 3: Anticancer Activity of Isomeric Derivatives

| Derivative Compound | Cell Line | Biological Effect |

| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 (Leukemia) | Inhibited cell viability and induced apoptosis. nih.govresearchgate.net |

| Annulated derivative 2b (from 4-methoxybenzaldehyde) | MCF-7, NCI-H460, SF-268 | Exhibited optimal cytotoxic effect (IC50 in nM range). semanticscholar.org |

| Bromo-1H-benzo[d]imidazole derivative 6 | MCF-7, NCI-H460, SF-268 | Showed maximum cytotoxicity effect. semanticscholar.org |

Development of Novel Therapeutic Agents from this compound Scaffolds

The chemical structure of this compound makes it a valuable and versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. chemicalbook.com Its reactive aldehyde group and substituted aromatic ring allow for its use as a key starting material in various chemical reactions to build novel compounds.

One significant application is in the synthesis of chalcones and bichalcones through reactions like the Claisen-Schmidt condensation and the Suzuki-Miyaura coupling reaction. mdpi.com For instance, This compound has been used as a reactant to create 2-bromo-3′,4,4′,5′-tetramethoxychalcone , a precursor for more complex bichalcone structures. mdpi.com These chalcone-based structures are widely investigated for their anticancer properties. mdpi.comnih.gov

Furthermore, the benzaldehyde scaffold is integral in the development of aldehyde dehydrogenase (ALDH) inhibitors. acs.orgnih.gov ALDH enzymes are implicated in cancer cell survival, and their inhibition is a therapeutic strategy. Researchers have synthesized libraries of benzaldehyde derivatives to explore their inhibitory effects on different ALDH isoforms expressed in prostate cancer cells. acs.orgnih.gov The use of precursors like 2-bromo-4-fluorobenzaldehyde (B1271550) and 4-fluoro-2-methoxybenzaldehyde (B41509) highlights the modularity of this scaffold in creating a diverse range of potential therapeutic agents. acs.org

Studies on Enzyme Inhibition by Derivatives

Derivatives of this compound have been shown to inhibit various enzymes, indicating their potential to treat a range of diseases, including neurodegenerative disorders and diabetes.

One area of study is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. A series of novel bromophenol derivatives were synthesized and found to have considerable AChE inhibition effects. nih.gov Methoxy benzoin (B196080) and benzil (B1666583) derivatives have also been evaluated, with some compounds showing activity against both AChE and BChE. researchgate.net

Another important target is α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibiting this enzyme can help manage type 2 diabetes by controlling post-meal blood glucose levels. Studies on marine bromophenols, such as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether , have demonstrated their potential as α-glucosidase inhibitors. mdpi.com Synthetic methoxy benzil analogues have also shown significant inhibitory activity against α-glucosidase, with some derivatives having IC50 values comparable to the standard drug, acarbose. acgpubs.org

Table 4: Enzyme Inhibition by this compound Derivatives and Related Compounds

| Derivative Class/Compound | Target Enzyme | Biological Relevance |

| Novel Bromophenol Derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease nih.gov |

| Methoxy Benzoin/Benzil Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease researchgate.net |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | α-Glucosidase | Type 2 Diabetes mdpi.com |

| Methoxy Benzil Analogues | α-Glucosidase | Type 2 Diabetes acgpubs.org |

| Methoxy Benzoin/Benzil Derivatives | Tyrosinase | Pigmentation Disorders researchgate.net |

Future Research Directions and Emerging Methodologies

Development of Sustainable and Greener Synthetic Routes

Traditional bromination methods often rely on molecular bromine, which is hazardous and environmentally detrimental. sunankalijaga.org A significant advancement in green chemistry is the development of alternative bromination procedures that avoid the direct use of bromine. sunankalijaga.org One promising approach is the in situ generation of bromine using oxidizing agents like potassium bromate (B103136) (KBrO₃) in acidic conditions. sunankalijaga.orgsunankalijaga.org This method represents a safer and more sustainable route for the synthesis of brominated aromatic aldehydes. sunankalijaga.org

Research in this area aims to synthesize compounds like 2-bromo-4,5-dimethoxybenzaldehyde (B182550) through an electrophilic aromatic substitution reaction with KBrO₃ as the bromine source, which minimizes waste and avoids toxic reagents. sunankalijaga.org Studies have demonstrated the viability of this approach, achieving significant yields. sunankalijaga.orgsunankalijaga.org

Table 1: Comparison of Bromination Methods

| Feature | Traditional Method (Molecular Bromine) | Greener Method (in situ KBrO₃) |

|---|---|---|

| Brominating Agent | Liquid Br₂ | KBrO₃ / Acid |

| Safety Profile | Toxic, reactive, corrosive | Reduced hazard, avoids direct handling of Br₂ |

| Environmental Impact | Higher potential for pollution | Minimized waste production |

| Reaction Type | Electrophilic Aromatic Substitution | Electrophilic Aromatic Substitution |

Future work will likely focus on optimizing these in situ methods, exploring other eco-friendly oxidizing agents, and developing solvent-free reaction conditions to further enhance the green credentials of synthesizing 2-bromo-4-methoxybenzaldehyde and its analogs.

Catalytic Transformations for Enhanced Selectivity and Efficiency

Catalysis offers a powerful tool for improving the synthesis and transformation of this compound. Research is increasingly directed towards using catalysts to achieve higher selectivity and efficiency, particularly in reactions such as etherification and carbon-carbon bond formation.

For instance, zirconium and hafnium-based polyhedral oligosilsesquioxane (POSS) complexes have emerged as robust, green homogeneous catalysts for the reductive etherification of various benzaldehydes. osti.gov These catalysts are effective in converting aldehydes to their corresponding ethers using isopropanol (B130326) as both a green solvent and reagent. osti.gov While studies have focused on related methoxybenzaldehydes, the principles are directly applicable to this compound, offering a pathway for producing novel ether derivatives under sustainable conditions. osti.gov

Phase-transfer catalysis is another area of interest, providing an efficient method for promoting reactions like allylation in aqueous media, which enhances the green profile of the synthesis. researchgate.net

Exploration of Novel Derivatization Pathways for Diversified Chemical Libraries

The functional groups of this compound—the aldehyde, bromo, and methoxy (B1213986) moieties—provide multiple handles for chemical modification, making it an excellent scaffold for building diverse chemical libraries. Future research is focused on exploring novel reactions to expand the range of accessible derivatives.

Key derivatization pathways include:

Synthesis of Quinoline (B57606) Derivatives : The compound serves as a precursor for synthesizing quinoline structures, which are important pharmacophores. biosynth.com

Williamson Etherification : This classic reaction can be used to create a variety of phenacyloxy benzaldehyde (B42025) derivatives. orientjchem.org

Horner–Wadsworth–Emmons (HWE) Reaction : The aldehyde group can readily participate in the HWE reaction to form (E)-α,β-unsaturated amides, which are scaffolds with potential pharmacological relevance. mdpi.com

Chalcone (B49325) Synthesis : Derivatives such as 2-bromo-4'-methoxychalcone are synthesized from related precursors and have shown significant biological activity. nih.gov

Derivatization for Analysis : New reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) are being designed for the derivatization of aldehydes, enhancing their detection in analytical techniques like liquid chromatography–mass spectrometry (LC–MS). nih.gov

These pathways enable the creation of complex molecules with potential applications in materials science and medicinal chemistry.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the reactivity and properties of molecules like this compound. researchgate.netscielo.brresearchgate.netnih.gov These theoretical calculations provide deep insights into molecular structure, electronic properties, and stability, guiding experimental work. researchgate.netscielo.br

Key areas of computational investigation include:

Geometric and Electronic Properties : DFT calculations can predict bond lengths, angles, and electronic characteristics, which are often compared with experimental data from X-ray diffraction. researchgate.netscielo.br

Frontier Molecular Orbitals (FMOs) : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the kinetic stability and chemical reactivity of the molecule. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps reveal the electron density distribution, identifying electrophilic and nucleophilic sites and predicting intermolecular interactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis : This analysis provides information on hyperconjugative interactions and charge delocalization, contributing to molecular stability. researchgate.netresearchgate.net

These computational models allow researchers to screen potential reaction pathways, predict the outcomes of derivatization, and design molecules with specific electronic and reactive properties before undertaking extensive lab work. researchgate.netresearchgate.net

Table 2: Quantum Chemical Descriptors from DFT Calculations

| Descriptor | Information Provided | Relevance |

|---|---|---|

| HOMO-LUMO Gap | Kinetic stability and chemical reactivity | Predicts how readily the molecule will react |

| MEP Map | Electron density and reactive sites | Guides understanding of intermolecular interactions |

| NBO Analysis | Intramolecular charge transfer and stability | Explains stabilization from hyperconjugation |

Application in Complex Supramolecular Architectures

The study of noncovalent interactions is crucial for understanding how molecules like this compound assemble into larger, ordered structures. researchgate.netscielo.br The bromine atom, in particular, can participate in halogen bonding, a specific type of noncovalent interaction that influences crystal packing. scielo.br

Future research will likely explore the use of this compound and its derivatives as building blocks for complex supramolecular systems, such as:

Crystal Engineering : Understanding interactions like C–H···O and halogen bonds through Hirshfeld surface analysis allows for the rational design of crystalline materials with desired properties. researchgate.netscielo.br

Host-Guest Chemistry : Derivatives of this compound could be incorporated into larger host molecules, such as metal-organic frameworks (MOFs). The aldehyde and other functional groups can form specific interactions (e.g., C–H···O or CH···π) with guest molecules, making them suitable for applications in sensing or separation. bath.ac.uk

The ability to control supramolecular assembly opens doors to creating novel functional materials from this versatile benzaldehyde derivative.

Investigation into Unexplored Biological Targets and Mechanisms of Action for Derivatives